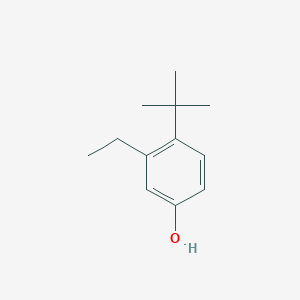

4-Tert-butyl-3-ethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-tert-butyl-3-ethylphenol |

InChI |

InChI=1S/C12H18O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |

InChI Key |

DXALYOAESXGGJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Tert Butyl 3 Ethylphenol

Classical Phenol (B47542) Alkylation Methodologies and Regioselectivity Studies

The synthesis of alkylphenols, such as 4-tert-butyl-3-ethylphenol, has traditionally been dominated by electrophilic aromatic substitution reactions, where controlling the position of the incoming alkyl group is of paramount importance.

Friedel-Crafts Alkylation in Alkylphenol Synthesis

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.com In the context of synthesizing this compound, the reaction would involve the alkylation of 3-ethylphenol (B1664133) with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol, in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the starting phenol are both activating and ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, meaning substitution is primarily directed to its ortho (positions 2 and 6) and para (position 4) locations relative to the -OH.

The primary challenge in this direct alkylation is achieving high regioselectivity for the desired 4-position. The introduction of the bulky tert-butyl group is highly sensitive to steric hindrance. While the 4-position is electronically favored due to the powerful para-directing effect of the hydroxyl group, the adjacent ethyl group at position 3 introduces steric clutter. This can lead to the formation of isomeric byproducts, primarily 2-tert-butyl-5-ethylphenol (B1615273) (substitution at the less hindered ortho position). The inherent drawbacks of Friedel-Crafts alkylation, such as polyalkylation and catalyst deactivation, further complicate the synthesis. masterorganicchemistry.com Studies on the tert-butylation of analogous compounds like naphthol have shown that steric factors are often more important than electronic effects in determining the final product distribution. researchgate.net

Catalytic Systems for Controlled Phenol Functionalization

The choice of catalyst is critical in directing the outcome of the Friedel-Crafts alkylation of phenols. nih.gov Traditional homogeneous catalysts like aluminum chloride (AlCl₃) and sulfuric acid are effective but often lead to low selectivity and generate significant waste. masterorganicchemistry.comgoogle.com

Modern research has focused on heterogeneous solid acid catalysts, which offer advantages in terms of separation, recyclability, and improved selectivity. azjm.org Materials such as zeolites (e.g., H-Y, H-Beta, AlMCM-41), and ion-exchange resins (e.g., KU-23) have demonstrated high activity and selectivity in phenol alkylation. nih.govazjm.org The shape-selective nature of zeolites is particularly advantageous; their defined pore structures can sterically favor the formation of the less bulky para-isomer over the ortho-isomer. For instance, in the tert-butylation of phenol, mesoporous molecular sieves like AlMCM-41 have shown high conversion and good selectivity for the para-product. nih.gov Ionic liquids have also emerged as efficient and recyclable catalytic systems for this transformation, achieving high phenol conversion under relatively mild conditions. nih.govresearchgate.net

Below is a comparative table of catalytic systems used in the analogous tert-butylation of phenol, which serves as a model for the synthesis of this compound.

Table 1: Comparison of Catalytic Systems in Phenol tert-Butylation

| Catalyst | Reactants | Temperature (°C) | Phenol Conversion (%) | Selectivity for 4-tert-Butylphenol (B1678320) (%) | Reference |

|---|---|---|---|---|---|

| [HIMA]OTs (Ionic Liquid) | Phenol, tert-Butyl Alcohol | 70 | ~90 (in 120 min) | High (unspecified) | nih.gov |

| Zeolite Y (o-phosphoric acid) | Phenol, Cycloalkenes | 120-130 | 86.5 | 98.5 | azjm.org |

| HZOP-31 (from fly ash) | Phenol, tert-Butyl Alcohol | 70 | 86 | 57.6 | researchgate.net |

| Phosphorus Pentoxide | Phenol, tert-Butyl Alcohol | 80-230 | 60-70 | >60 | google.com |

Advanced Synthetic Pathways for Sterically Hindered Phenols

To overcome the regioselectivity issues inherent in direct alkylation, more sophisticated synthetic strategies are employed, particularly for producing sterically hindered phenols with a precise substitution pattern. mdpi.com

Multi-Step Organic Synthesis for Precise Isomer Control

A multi-step synthetic sequence allows for the unambiguous construction of this compound by controlling the introduction of each functional group. libretexts.org A logical retro-synthetic approach would involve a reaction that is less prone to rearrangement and has a stronger regiochemical preference than Friedel-Crafts alkylation.

One such strategy is to use a Friedel-Crafts acylation followed by a reduction. This approach offers superior control:

Acylation: 3-Ethylphenol is reacted with pivaloyl chloride ((CH₃)₃COCl) and a Lewis acid catalyst (e.g., AlCl₃). The bulky acyl group is directed almost exclusively to the less sterically hindered para-position (position 4) relative to the hydroxyl group. Acylium ions, the electrophiles in this reaction, are less susceptible to rearrangement than the carbocations in alkylation.

Reduction: The resulting ketone, 4-(2,2-dimethylpropanoyl)-3-ethylphenol, is then reduced to the target alkylphenol. Standard reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to convert the carbonyl group into a methylene (B1212753) group, thereby forming the tert-butyl substituent with complete regiochemical fidelity. masterorganicchemistry.com

This two-step process, while longer, effectively circumvents the problems of isomer formation and polyalkylation associated with direct alkylation. libretexts.org

Exploration of Novel Catalysts and Optimized Reaction Conditions

The development of novel catalysts is a continuous effort in organic synthesis, aiming for higher efficiency, selectivity, and sustainability. sciencedaily.com For the synthesis of specifically substituted phenols, catalysts that can operate under mild conditions and offer high regiocontrol are particularly sought after. While not specifically documented for this compound, trends in the synthesis of other hindered phenols point towards promising avenues. google.com

For example, dual catalytic systems that combine different types of catalysts to achieve unique reactivity are an area of active research. acs.orgacs.org Furthermore, chiral phosphoric acids have been successfully used to catalyze Friedel-Crafts alkylation reactions with high enantioselectivity, demonstrating the potential for fine-tuned catalyst design to control product structure. rsc.org For industrial applications, the development of solid, reusable catalysts that favor the para-alkylation of phenols at lower temperatures remains a key objective to improve the economic and environmental profile of the synthesis. azjm.orggoogle.com

Reaction Kinetics and Yield Optimization in the Preparation of this compound

Understanding the reaction kinetics is fundamental to optimizing the yield of the desired product and minimizing waste. Key parameters that influence the rate and outcome of the synthesis include temperature, catalyst concentration, and the molar ratio of reactants.

Kinetic studies of the analogous alkylation of phenol with tert-butyl alcohol have shown that the reaction is typically endothermic, as indicated by a positive enthalpy of activation (ΔH*). nih.gov The activation energy (Ea) for this type of reaction has been reported in the range of 37 to 97 kJ/mol, depending on the specific catalytic system used. nih.govresearchgate.net This implies that higher temperatures generally increase the reaction rate.

Optimizing the reaction conditions is a balancing act to maximize conversion of the starting material and selectivity towards this compound.

Table 2: General Influence of Reaction Conditions on Phenol Alkylation Yield (Illustrative)

| Parameter | Condition | Effect on Conversion & Yield | Rationale | Reference |

|---|---|---|---|---|

| Temperature | Increase | Increases rate, but may decrease selectivity at very high T. | Overcomes activation energy barrier; high T can cause side reactions. | nih.govresearchgate.net |

| Catalyst Loading | Increase | Increases rate up to a certain point. | More active sites available for reaction. | nih.govgoogle.com |

| Molar Ratio | Increase Alkylating Agent | Increases phenol conversion but may lead to polyalkylation. | Shifts equilibrium towards products (Le Chatelier's principle). | google.com |

| Reaction Time | Increase | Increases conversion until equilibrium is reached. | Allows the reaction to proceed to completion. | nih.gov |

By systematically adjusting these parameters, it is possible to define an optimal process window that maximizes the yield and purity of this compound. For instance, in the synthesis of tert-butylphenol using an ionic liquid catalyst, optimal conditions were found to be a reaction temperature of 70°C and a reaction time of 120 minutes. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Tert Butyl 3 Ethylphenol

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of 4-tert-butyl-3-ethylphenol and the characterization of its impurity profile. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide exceptional mass accuracy, typically below 5 ppm, enabling the determination of elemental compositions for the parent compound and any associated impurities.

In the analysis of this compound (C₁₂H₁₈O), HRMS can precisely measure the mass-to-charge ratio (m/z) of its molecular ion. This high-resolution data allows for the confident confirmation of the compound's chemical formula.

Furthermore, HRMS is instrumental in impurity profiling, a critical step in ensuring the quality of chemical products. By identifying the exact masses of minor components in a sample, potential impurities arising from starting materials, side reactions, or degradation products can be characterized. For instance, in the synthesis of related phenolic compounds, impurities such as isomers or compounds with different alkyl substitutions can be detected and identified through their unique elemental compositions determined by HRMS. The use of techniques like Positive Chemical Ionization (PCI)-MS/MS can further aid in confirming the chemical structures of these tentatively identified impurities by analyzing their fragmentation patterns. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 4-ethylphenol, distinct signals are observed for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group. researchgate.netresearchgate.net For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts (δ) of these protons provide information about their electronic environment.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For example, in 2,6-di-tert-butyl-4-ethylphenol (B146436), characteristic chemical shifts are observed for the aromatic carbons, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the ethyl group. nih.gov Similarly, the ¹³C NMR spectrum of this compound would display unique resonances for all twelve carbon atoms, confirming the substitution pattern on the phenol (B47542) ring.

While this compound itself is not chiral, NMR spectroscopy can be a valuable tool for the stereochemical analysis of related chiral compounds that might be present as impurities.

| ¹H NMR Data for Related Phenolic Compounds | |

| Compound | Chemical Shifts (ppm) and Multiplicity |

| 4-Ethylphenol | δ 7.04 (d), 6.73 (d), 4.53 (s, OH), 2.55 (q), 1.18 (t) researchgate.net |

| 4-tert-Butylphenol (B1678320) | Spectra available, specific shifts require account access spectrabase.com |

| 2,6-Di-tert-butyl-4-ethylphenol | δ 7.00 (s), 5.00 (s, OH), 2.53-2.62 (m), 1.44 (s), 1.13-1.30 (m) nih.gov |

| Data presented for illustrative purposes for structurally similar compounds. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups (tert-butyl and ethyl) will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are expected in the 1310-1410 cm⁻¹ and 1180-1260 cm⁻¹ regions, respectively. Finally, out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will be present in the 650-900 cm⁻¹ range, and their specific positions can help confirm the substitution pattern. A spectrum for the related 4-tert-butylphenol is available for comparison. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The C-C stretching of the ring and the symmetric breathing mode are particularly characteristic. The alkyl C-H stretching and bending modes are also observable.

| Characteristic IR Absorption Frequencies for Functional Groups in Phenolic Compounds | |

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| O-H Bend (In-plane) | 1310 - 1410 |

| C-O Stretch (Phenol) | 1180 - 1260 |

| C-H Bend (Out-of-plane) | 650 - 900 |

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation

High-resolution chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other related impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 or similar stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is commonly employed for the separation of alkylphenols. mdpi.comnih.gov

Advanced detectors enhance the sensitivity and selectivity of HPLC analysis:

Diode Array Detector (DAD): A DAD detector can acquire the UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment. mdpi.comnih.gov For phenolic compounds, detection is typically performed at wavelengths around 220 nm and 279 nm. nih.gov

Fluorescence Detector (FLD): Phenolic compounds are often naturally fluorescent or can be derivatized to be fluorescent. An FLD offers high sensitivity and selectivity for quantifying low concentrations of these compounds. nih.govwaters.com

Charged Aerosol Detector (CAD): A CAD is a near-universal detector that provides a response that is largely independent of the chemical structure of the analyte, making it useful for quantifying compounds that lack a UV chromophore. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for the definitive identification of co-eluting peaks and unknown impurities based on their mass-to-charge ratios.

| HPLC Detector | Principle | Applicability to this compound |

| Diode Array Detector (DAD) | UV-Vis Absorbance | Good, for quantification and peak purity assessment. mdpi.comnih.gov |

| Fluorescence Detector (FLD) | Fluorescence Emission | High sensitivity for trace analysis. nih.govwaters.com |

| Charged Aerosol Detector (CAD) | Nebulization and charge detection | Universal detection for purity profiling. thermofisher.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Definitive identification of impurities. |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS and GC-MS/MS)

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separation and identification. analytice.comnih.gov

In a typical GC-MS analysis of alkylphenols, a nonpolar or medium-polarity capillary column is used for separation. oiv.intoiv.int The separated compounds are then introduced into the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries. nist.gov

For complex mixtures or when trace-level quantification is required, tandem mass spectrometry (GC-MS/MS) can be employed. oiv.intoiv.int This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces chemical noise, allowing for the detection of analytes at very low concentrations.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For highly complex samples containing numerous isomers and structurally related compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. copernicus.org In GCxGC, two columns with different selectivities (e.g., a non-polar column followed by a polar column) are coupled. copernicus.org The effluent from the first column is collected in discrete fractions and then rapidly injected onto the second column. copernicus.org This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. researchgate.net

GCxGC coupled with a time-of-flight mass spectrometer (GCxGC-TOFMS) is particularly powerful for the isomer-specific determination of alkylphenols. nih.gov The high resolving power of GCxGC allows for the separation of a large number of isomers, while the fast acquisition speed and full spectral information provided by the TOFMS enable their confident identification. nih.gov This technique is invaluable for detailed impurity profiling and for understanding the composition of complex technical mixtures of alkylphenols. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 3 Ethylphenol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding its electronic properties. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. For a substituted phenol (B47542) like 4-tert-butyl-3-ethylphenol, these calculations yield precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Theoretically Calculated Geometrical Parameters for a Phenolic Structure Analogous to this compound

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 | Bond Angle | C-C-C (aromatic) | 120.0 |

| C-O | 1.37 | C-O-H | 109.0 | ||

| O-H | 0.96 | C-C-H (aromatic) | 120.0 | ||

| C-C (ethyl) | 1.54 | H-C-H (ethyl) | 109.5 | ||

| C-C (tert-butyl) | 1.54 | C-C-C (tert-butyl) | 109.5 |

Table 2: Calculated Electronic Properties for a Phenolic Structure

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | Electron-donating capability |

| LUMO Energy | 0.4 to 1.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 8.9 to 10.5 | Chemical reactivity and stability |

Density Functional Theory (DFT) Applications for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By calculating global reactivity descriptors, DFT can offer significant mechanistic insights. Key descriptors include chemical potential, hardness, and electrophilicity index, which provide valuable information for assessing the toxicity and reactivity of phenols researchgate.net.

For alkylphenols, DFT helps in understanding how substituents (like the tert-butyl and ethyl groups) influence the reactivity of the phenolic ring and the hydroxyl group. For instance, these alkyl groups are electron-donating, which increases the electron density on the aromatic ring and affects its susceptibility to electrophilic attack. DFT calculations can also model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms at a molecular level. This is particularly useful in studying oxidation reactions or the compound's role as an antioxidant.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD is invaluable for performing conformational analysis. It allows researchers to explore the different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bonds connecting the ethyl and tert-butyl groups to the phenol ring.

MD simulations also provide detailed insights into intermolecular interactions. By simulating this compound in various solvents (e.g., water, heptane), one can understand how it interacts with its environment capes.gov.br. These simulations can reveal the nature of hydrogen bonding between the phenolic hydroxyl group and solvent molecules, as well as hydrophobic interactions involving the alkyl groups nih.gov. Such studies are crucial for predicting the molecule's solubility, partitioning behavior in biological systems, and its ability to interact with biological targets like proteins or membranes capes.gov.brnih.gov.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Alkylphenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are extensively used for a wide range of chemicals, including alkylphenols ijpsonline.comresearchgate.net.

The foundation of any QSAR/QSPR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For substituted phenols, descriptors are typically categorized as:

Hydrophobic: Often represented by the logarithm of the octanol-water partition coefficient (log P or log Kow), which describes a molecule's lipophilicity.

Electronic: These describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, atomic charges, and the Hammett sigma constant, which quantifies the electron-donating or electron-withdrawing effect of substituents ijpsonline.com.

Steric/Topological: These relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and connectivity indices are common examples ijpsonline.comresearchgate.net.

Once descriptors are calculated for a set of related compounds, statistical methods like multiple linear regression are used to build a mathematical model. The reliability and predictive power of this model must be rigorously validated. Common validation metrics include the correlation coefficient (r²), which indicates how well the model fits the data, and the leave-one-out cross-validated correlation coefficient (q² or Q²), which assesses the model's predictive ability researchgate.netnih.gov. A robust QSAR model will have high values for both r² and q².

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Alkylphenols

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Tendency to partition into fatty vs. aqueous environments. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Atomic Charges | Distribution of electrons within the molecule. | |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Molecular Weight (MW) | Size of the molecule. |

Validated QSAR/QSPR models serve as powerful predictive tools. For chemical reactivity, QSAR models can predict the binding affinity of alkylphenols to biological targets like the estrogen receptor, helping to assess their potential as endocrine disruptors ijpsonline.comresearchgate.net. By correlating structural features with activity, these models can identify the key molecular properties that drive these interactions.

For environmental science, QSPR models are used to predict the fate and distribution of chemicals. Properties like water solubility, vapor pressure, and Henry's Law constant determine whether a chemical is likely to be found in air, water, soil, or sediment pops.int. By predicting the octanol-water partition coefficient (Kow), models can estimate a chemical's tendency to bioaccumulate in organisms. These predictions are essential for conducting environmental risk assessments and understanding the persistence and transport of pollutants like alkylphenols in the environment pops.intiwaponline.com.

Mechanistic Studies of Chemical Reactivity and Biotransformations of 4 Tert Butyl 3 Ethylphenol

Investigation of Oxidation Pathways and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, including 4-tert-butyl-3-ethylphenol, are of significant interest due to their ability to counteract oxidative damage caused by free radicals. The following subsections delve into the specific mechanisms that govern this activity.

Role of the Phenolic Hydroxyl Group in Antioxidant Activity

The cornerstone of the antioxidant activity of this compound lies in its phenolic hydroxyl (-OH) group. This functional group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. futurelearn.com This process is known as hydrogen atom transfer (HAT). frontiersin.org The efficiency of this process is largely determined by the bond dissociation energy (BDE) of the O-H bond in the phenol (B47542). A lower BDE facilitates the donation of the hydrogen atom, enhancing the antioxidant capacity.

The reactivity of the phenolic hydroxyl group is also influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the hydroxyl group, which can stabilize the resulting phenoxyl radical and enhance antioxidant activity. nih.gov

Influence of Alkyl Substituents on Phenoxy Radical Stability

Once the phenolic hydroxyl group donates a hydrogen atom, a phenoxyl radical is formed. The stability of this radical is crucial, as a more stable radical is less likely to initiate new oxidation chains. nih.gov The alkyl substituents, a tert-butyl group at position 4 and an ethyl group at position 3, play a significant role in stabilizing this radical.

The tert-butyl group, being bulky, provides steric hindrance around the phenoxyl radical, which can reduce its reactivity. nih.gov Both the tert-butyl and ethyl groups are electron-donating through an inductive effect, which helps to delocalize the unpaired electron of the radical across the aromatic ring. nih.govstackexchange.com This delocalization, a form of resonance, distributes the radical character over several atoms, leading to a more stable species. futurelearn.com Generally, the stability of phenoxyl radicals is enhanced by the presence of electron-donating substituents on the aromatic ring. nih.gov

Table 1: Influence of Substituents on Phenolic O-H Bond Dissociation Energies (BDFEs)

| Compound | Substituent at R-position | O-H BDFE (kcal/mol) in toluene |

|---|---|---|

| 2,6-di-tert-butyl-6-R-phenol | OMe | 73.8 |

| 2,6-di-tert-butyl-6-R-phenol | tBu | Same as Ph derivative |

| 2,6-di-tert-butyl-6-R-phenol | Ph | Same as tBu derivative |

| 2,6-di-tert-butyl-6-R-phenol | NO2 | 80.4 |

Note: This data is for related 2,6-di-tert-butyl-6-R-phenols and illustrates the electronic effect of the R substituent on the O-H BDFE. A lower BDFE generally correlates with higher antioxidant activity. Data from nih.gov.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. ncert.nic.in The alkyl substituents (tert-butyl and ethyl) are also activating groups and ortho-, para-directors, primarily through an inductive effect. stackexchange.comucla.edu

In this compound, the positions ortho and para to the hydroxyl group are positions 2, 6, and 4. Position 4 is already occupied by the tert-butyl group. Therefore, electrophilic attack is most likely to occur at positions 2 and 6. The ethyl group at position 3 and the tert-butyl group at position 4 will sterically hinder attack at the adjacent positions. The bulky tert-butyl group, in particular, significantly blocks the ortho position. stackexchange.com Consequently, electrophilic substitution would be expected to favor the less sterically hindered position 6.

Chemical Degradation Mechanisms under Controlled Experimental Conditions

The chemical degradation of this compound can be initiated under various controlled experimental conditions, such as through advanced oxidation processes (AOPs). AOPs generate highly reactive species like hydroxyl radicals (•OH) that can readily attack the phenolic ring. nih.govsemanticscholar.org

Studies on the photocatalytic degradation of similar compounds, like 4-tert-butylphenol (B1678320), have shown that the process is influenced by factors such as initial pollutant concentration, catalyst dosage, and the presence of other substances in the water matrix. mdpi.commdpi.com For instance, increasing the catalyst dosage in photocatalysis generally enhances the degradation rate up to a certain point, after which light penetration may be reduced. mdpi.com The degradation efficiency can also be affected by the initial concentration of the phenol, with higher concentrations sometimes leading to a decrease in the degradation rate as active sites on the catalyst become saturated. mdpi.com The presence of certain anions can either inhibit or promote the degradation process. mdpi.commdpi.com

Microbial Biotransformation Pathways of Related Alkylphenols as Analogous Models for this compound

While specific studies on the microbial biotransformation of this compound are limited, research on related alkylphenols, such as 4-tert-butylphenol, provides valuable analogous models.

Several bacterial strains, particularly from the genus Sphingobium, have been shown to degrade 4-tert-butylphenol. nih.govresearchgate.net A common pathway involves the initial hydroxylation of the aromatic ring to form a catechol derivative, in this case, 4-tert-butylcatechol. nih.gov This is then followed by a meta-cleavage of the catechol ring. nih.gov This pathway has been observed to degrade a wide range of 4-alkylphenols. nih.gov

The degradation of long-chain alkylphenols by microorganisms has been extensively studied, revealing different mechanisms depending on the microbial species. While bacteria often employ aromatic ring hydroxylation, fungi may utilize alkyl chain oxidation and the formation of phenolic polymers. nih.gov

Table 2: Degradation of Various Alkylphenols by Sphingobium fuliginis strain TIK-1

| Substrate (Alkylphenol) | Main Degradation Product Detected |

|---|---|

| 4-Ethylphenol | Not specified |

| 4-n-Propylphenol | Methyl alkyl ketone |

| 4-Isopropylphenol | Methyl alkyl ketone |

| 4-n-Butylphenol | Methyl alkyl ketone |

| 4-sec-Butylphenol | Methyl alkyl ketone |

| 4-tert-Butylphenol | 3,3-Dimethyl-2-butanone |

| 4-n-Pentylphenol | Methyl alkyl ketone |

| 4-tert-Pentylphenol | Methyl alkyl ketone |

| 4-n-Hexylphenol | Methyl alkyl ketone |

| 4-n-Heptylphenol | Methyl alkyl ketone |

| 4-n-Octylphenol | Methyl alkyl ketone |

| 4-tert-Octylphenol (B29142) | Methyl alkyl ketone |

| 4-n-Nonylphenol | Methyl alkyl ketone |

Data adapted from studies on strain TIK-1, which was grown on 4-tert-butylphenol. nih.gov

Environmental Fate and Ecotoxicological Implications of 4 Tert Butyl 3 Ethylphenol

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of 4-tert-butyl-3-ethylphenol, a substituted phenol (B47542), is influenced by the presence of microorganisms capable of metabolizing aromatic compounds. The structure of the alkyl substituents, in this case, a tert-butyl and an ethyl group, plays a significant role in the rate and pathway of its breakdown.

While specific studies on microbial strains that degrade this compound are not extensively documented, research on similar alkylphenols provides significant insights. Notably, bacterial strains capable of utilizing 4-tert-butylphenol (B1678320) as a sole carbon and energy source have been isolated and characterized. For instance, three bacterial strains, identified as Sphingobium fuliginis TIK-1, TIK-2, and TIK-3, were successfully isolated from the rhizosphere sediment of Phragmites australis (common reed). nih.gov These strains demonstrated the ability to aerobically degrade 4-tert-butylphenol. nih.gov

Strain TIK-1, in particular, was shown to completely break down 1.0 mM of 4-tert-butylphenol within 12 hours. nih.gov This strain also exhibited the capability to degrade a variety of other 4-alkylphenols with different side-chain structures, including those with ethyl, n-propyl, isopropyl, and various butyl and pentyl isomers. nih.gov This suggests that microbial communities in contaminated environments likely contain organisms with the enzymatic machinery to degrade a range of alkylphenols, including this compound.

Further research has identified other microbial communities and strains involved in the degradation of related compounds. For example, a bacterial consortium enriched from gasoline-contaminated water, containing Arthrobacter sp., Herbaspirillum sp., Pseudacidovorax sp., Pseudomonas sp., and Xanthomonas sp., was capable of degrading ethyl tert-butyl ether (ETBE). nih.gov The degradation of ETBE often results in the formation of tert-butyl alcohol (TBA), indicating the microbial capacity to handle the tert-butyl group. nih.govwhiterose.ac.ukwhiterose.ac.uk Additionally, several Rhodococcus species have been identified as effective degraders of ETBE and TBA. nih.gov

Under anaerobic conditions, the biodegradation of alkylphenols is generally slower and more challenging, especially for those with branched alkyl chains. Studies on various Japanese paddy soils have shown that while phenol and some linear alkylphenols can be degraded anaerobically, branched isomers like 4-tert-butylphenol were not degraded over a 224-day incubation period. researchgate.net However, the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1 has been shown to anaerobically degrade p-ethylphenol, a component of the target molecule's structure. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Related Alkylphenols

| Microbial Strain/Consortium | Degraded Compound(s) | Key Findings | Reference |

| Sphingobium fuliginis TIK-1 | 4-tert-butylphenol, various other 4-alkylphenols | Completely degraded 1.0 mM of 4-tert-butylphenol in 12 hours via a meta-cleavage pathway. | nih.gov |

| Bacterial Consortium (including Arthrobacter sp., Pseudomonas sp., Xanthomonas sp.) | Ethyl tert-butyl ether (ETBE) | Degraded 49% of 50 mg/L ETBE in 6 days, with efficiency increasing in subsequent cultures. | nih.gov |

| Rhodococcus sp. (IFP 2040, 2041, 2043) | ETBE, tert-butyl alcohol (TBA) | Isolated from ETBE-degrading enrichments and capable of degrading ETBE and/or TBA. | nih.gov |

| "Aromatoleum aromaticum" strain EbN1 | p-Ethylphenol | Utilizes p-ethylphenol under anoxic conditions through a pathway analogous to anaerobic ethylbenzene (B125841) degradation. | nih.gov |

| Microbial Consortium from gasoline-polluted soil | Ethyl-tert-butyl ether (ETBE) | Showed a high degradation rate for ETBE and could also degrade other fuel ethers and tert-butyl alcohol. | nih.gov |

The enzymatic breakdown of alkylphenols typically initiates with the hydroxylation of the aromatic ring, followed by ring cleavage. For 4-tert-butylphenol, the degradation by Sphingobium fuliginis TIK-1 proceeds through a meta-cleavage pathway. nih.gov

The proposed pathway involves the following steps:

Hydroxylation: 4-tert-butylphenol is first hydroxylated to form 4-tert-butylcatechol. nih.gov

Meta-Cleavage: The catechol intermediate then undergoes ring cleavage. The activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway, was detected in cell extracts of strain TIK-1, confirming this route. nih.gov

Metabolite Formation: This cleavage leads to the formation of several downstream metabolites. One identified internal metabolite is 3,3-dimethyl-2-butanone, which retains the tert-butyl carbon structure. nih.gov This ketone is further degraded by the microorganism. nih.gov

This pathway is similar to the degradation of other 4-n-alkylphenols. nih.gov The presence of a meta-cleavage pathway inhibitor, 3-fluorocatechol, was shown to halt the degradation of 4-tert-butylcatechol, further substantiating this enzymatic mechanism. nih.gov

Under anaerobic conditions, the degradation pathway for p-ethylphenol by "Aromatoleum aromaticum" strain EbN1 involves an initial hydroxylation of the ethyl group to form 1-(4-hydroxyphenyl)-ethanol, which is then dehydrogenated to p-hydroxyacetophenone. nih.gov This suggests that for this compound, anaerobic degradation, if it occurs, might proceed via initial modification of the ethyl group rather than the more recalcitrant tert-butyl group.

The enzymes involved in the degradation of related fuel ethers like ETBE are often monooxygenases, such as cytochrome P450 monooxygenases and alkane hydroxylases. whiterose.ac.ukwhiterose.ac.uk These enzymes are responsible for the initial hydroxylation step that makes the compound more amenable to further breakdown. whiterose.ac.ukwhiterose.ac.uk

Phototransformation and Hydrolysis Processes in Aquatic Environments

In aquatic systems, this compound can be subject to phototransformation, a process driven by sunlight. While specific data for this compound is limited, studies on 4-tert-butylphenol provide valuable insights into its likely photochemical fate.

The aqueous photolytic degradation of 4-tert-butylphenol has been investigated under various conditions. elsevierpure.comresearchgate.net Direct photolysis by UV-C light, as well as advanced oxidation processes (AOPs) involving UV with hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻), have been shown to degrade 4-tert-butylphenol effectively. elsevierpure.comresearchgate.net The degradation rate is significantly enhanced in AOPs due to the generation of highly reactive hydroxyl radicals (•OH). researchgate.net

Key findings from phototransformation studies of 4-tert-butylphenol include:

Degradation Products: The transformation of 4-tert-butylphenol can lead to the formation of various by-products, including hydroxylated products like 4-tert-butylcatechol, as well as products resulting from the cleavage of the benzene (B151609) ring. elsevierpure.comresearchgate.net Dimerization and polymerization products can also be formed. elsevierpure.com

Pathway: The oxidation by hydroxyl radicals is a primary degradation pathway. researchgate.net This can lead to the formation of intermediates such as hydroquinone. researchgate.net

Efficiency: The efficiency of photodegradation is influenced by factors such as pH and the presence of other substances in the water. For instance, the presence of carbonate and bicarbonate ions can affect the rate of degradation in photocatalytic systems. mdpi.com

Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions, as the ether and alkyl-aryl bonds are generally resistant to hydrolysis. envchemgroup.com

Sorption and Mobility in Diverse Environmental Compartments (Soil, Sediment, Water)

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to organic matter in soil and sediment.

Based on data for structurally similar compounds like di-tert-butylphenols (DTBPs), it is expected that this compound will exhibit moderate to low mobility in soil. The measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,6-di-tert-butylphenol (B90309) is 4,493 L/kg, indicating slight mobility. industrialchemicals.gov.au Calculated Koc values for other DTBP isomers are even higher, suggesting immobility in soil. industrialchemicals.gov.au Given its alkyl-substituted phenolic structure, this compound is likely to have a high affinity for organic carbon, leading to its preferential adsorption to soil and sediment particles.

This strong sorption tendency means that once released into the environment, a significant fraction of the compound is expected to accumulate in soil and sediment, reducing its concentration in the water column and limiting its transport via surface water or groundwater.

Table 2: Environmental Partitioning and Mobility Indicators for Related Alkylphenols

| Compound | Log Koc | Mobility in Soil | Reference |

| 2,6-Di-tert-butylphenol | 3.65 (measured) | Slight mobility | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol | 3.95 (calculated) | Immobile | industrialchemicals.gov.au |

| 2,5-Di-tert-butylphenol | 3.95 (calculated) | Immobile | industrialchemicals.gov.au |

| 4-tert-Butylphenol | 3.1 (calculated) | Low mobility | envchemgroup.com |

Environmental Distribution and Transport Modeling (e.g., Fugacity Models)

Fugacity models are valuable tools for predicting the environmental distribution and fate of chemicals. envchemgroup.comrsc.orgresearchgate.netunipd.it These models use the concept of "fugacity," or the escaping tendency of a chemical, to describe its partitioning between different environmental compartments such as air, water, soil, and sediment. unipd.it

A Level III fugacity model, which assumes a steady-state but non-equilibrium condition, can provide an estimation of where a chemical is likely to accumulate. envchemgroup.comtrentu.ca For 4-tert-butylphenol, a Level III fugacity model predicts that it will predominantly partition to the soil compartment (approximately 81%), with smaller amounts in water and air. envchemgroup.com Given the structural similarities, a similar distribution pattern would be expected for this compound.

The inputs for such a model include the chemical's physical-chemical properties (e.g., molecular weight, water solubility, vapor pressure, octanol-water partition coefficient), degradation half-lives in each compartment, and emission rates. trentu.ca While a specific fugacity model for this compound has not been published, the approach provides a robust framework for assessing its likely environmental behavior. The model would predict that due to its low volatility and strong sorption characteristics, this compound would have limited long-range transport potential and would tend to reside in the soil and sediment of contaminated areas.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection of 4 Tert Butyl 3 Ethylphenol

Optimization of Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is the cornerstone of reliable environmental analysis, aiming to isolate and concentrate the target analyte from interfering matrix components. For 4-tert-butyl-3-ethylphenol, techniques such as solid-phase microextraction (SPME), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed.

SPME is a solvent-free, simple, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. chromatographyonline.commdpi.com The method relies on the partitioning of analytes from the sample matrix onto a coated fiber. The development of SPME methods for alkylphenols, including compounds structurally similar to this compound, involves optimizing several key parameters.

Fiber coating selection is crucial for extraction efficiency. For the analysis of various alkylphenols, polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) have proven effective. jeaht.orgresearchgate.net One study optimized an SPME method for alkylphenols using a PA fiber modified with a silylating reagent, which simultaneously performed derivatization and extraction, improving selectivity and chromatographic performance. jeaht.org Another study found that Carbowax/template resin coatings were suitable for analyzing alkylphenol ethoxylates by SPME coupled with HPLC. acs.org

Optimization of extraction conditions is also vital. Parameters such as extraction time, sample pH, and salt concentration significantly influence analyte recovery. For instance, equilibrium times for ethoxamers using a PDMS/DVB fiber ranged from 20 to 60 minutes. acs.org The addition of salt, like sodium chloride, can enhance the extraction of polar compounds by increasing the ionic strength of the sample, which promotes the transfer of analytes to the SPME fiber. acs.org

Below is a table summarizing optimized SPME conditions for related alkylphenols found in various studies.

| Parameter | Optimized Condition | Analyte Group | Reference |

| Fiber Coating | Polyacrylate (PA) modified with BSTFA/TMCS | Alkylphenols & Bisphenol-A | jeaht.org |

| Carbowax/Template Resin | Alkylphenol Ethoxylates | acs.org | |

| PDMS/DVB (60 µm) | Nonylphenol Polyethoxylates | researchgate.net | |

| Carbowax Templated Resin (50 µm) | 4-tert-butylphenol (B1678320), 4-tert-amylphenol | researchgate.net | |

| Extraction Time | 50-60 minutes | Alkylphenols / Ethoxylates | jeaht.orgacs.org |

| Sample pH | Optimized for specific analyte characteristics | Alkylphenols | jeaht.org |

| Salt Addition | 13% NaCl | Alkylphenol Ethoxylates | acs.org |

LLE and SPE are classical and widely used extraction techniques for environmental samples. mdpi.comnih.gov LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical; solvents like dichloromethane (B109758) and ethyl acetate (B1210297) have been used for extracting similar phenolic compounds, with recovery values ranging from 32% to over 98% depending on the specific compound and conditions. nih.gov

SPE has become increasingly popular as it uses less solvent, is less labor-intensive, and can be easily automated. nih.gov This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent. For compounds similar to this compound, such as other alkylphenols, SPE is a common preparation step before chromatographic analysis. mdpi.com For example, a method for analyzing bisphenol-A and 4-tert-octylphenol (B29142) in aquaculture feed and water used an SPE step following an initial extraction with an acidified water-methanol mixture. mdpi.com

A comparison of LLE and SPE shows that while LLE can offer high recoveries for certain compounds, SPE often provides better cleanup, lower detection limits for a wider range of analytes, and is generally faster, allowing for a higher sample throughput. nih.gov

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and liquid phase | nih.govnih.gov |

| Solvent Usage | High | Low | mdpi.com |

| Selectivity | Lower, co-extraction of interferences is common | Higher, due to specific sorbent-analyte interactions | nih.gov |

| Automation | Difficult | Easily automated | mdpi.com |

| Speed | Slower, more labor-intensive | Faster, higher throughput | nih.gov |

| Example Application | High recovery for citronellol, nerol, and geraniol | Lower LODs for morphine and benzoylecgonine; suitable for a broad range of drugs | nih.govnih.gov |

Method Validation for Chromatographic Separation and Accurate Quantification in Environmental Samples

Once extracted, this compound is typically analyzed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jeaht.orgresearchgate.net Method validation is essential to ensure that the analytical results are reliable, accurate, and reproducible. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

For GC analysis of phenols, derivatization is often required to improve volatility and thermal stability. jeaht.orgepa.gov For HPLC analysis, derivatization is generally not necessary. researchgate.net The choice of detector is also critical, with flame ionization detectors (FID) and mass spectrometers (MS) being common for GC, and UV or MS detectors for HPLC. researchgate.netepa.gov

Validation studies for methods analyzing related alkylphenols demonstrate the performance that can be expected. For example, a modified SPME-GC-MS method for alkylphenols showed good linearity (R > 0.9) and LODs between 0.2 and 1.7 µg/L. jeaht.org An SPME-HPLC-UV method for other alkylphenols reported LODs ranging from 0.17 to 1.33 ng/mL. researchgate.net An HPLC-DAD method for bisphenol-A and 4-tert-octylphenol reported LODs of 0.21 and 0.17 ng/µL, respectively. mdpi.com

The following table presents typical method validation data for the analysis of related alkylphenols.

| Analytical Technique | Analyte | Linearity (R²) | Limit of Detection (LOD) | Reproducibility (RSD%) | Reference |

| SPME-GC-MS | Alkylphenols | > 0.9 | 0.2 - 1.7 µg/L | < 15% | jeaht.org |

| SPME-HPLC-UV | 4-tert-butylphenol | - | 1.33 ng/mL | - | researchgate.net |

| SPME-HPLC-Fluorescence | Nonylphenol Ethoxylates | - | ~0.67 µg/L | - | researchgate.net |

| LLE/SPE-GC-MS | Various Volatiles | ≥ 0.999 | - | < 5% | nih.gov |

| SPE-HPLC-DAD | 4-tert-octylphenol | - | 0.17 ng/µL | - | mdpi.com |

Refined Mass Spectrometric Detection and Identification Strategies for Trace Levels

Mass spectrometry (MS), particularly when coupled with GC or HPLC, is a powerful tool for the unambiguous identification and quantification of trace-level contaminants. For this compound, GC-MS would provide high separation efficiency and characteristic mass spectra for identification. The analysis of its structural isomer, 4-tert-butylphenol, often involves monitoring specific ions generated in the MS source, which increases the selectivity and sensitivity of the method. nih.gov

In GC-MS analysis of phenols, derivatization to form ethers or esters can improve chromatographic peak shape and detection limits. epa.gov For instance, the degradation of 4-tert-butylphenol has been studied by analyzing its trimethylsilyl (B98337) (TMS) derivatives using GC-MS, which allowed for the identification of various metabolites. nih.gov

High-resolution mass spectrometry (HRMS) offers even greater specificity and the ability to determine the elemental composition of unknown compounds, which is invaluable for identifying novel degradation products of this compound in the environment.

Development of Robust, Specific, and Sensitive Analytical Protocols for Environmental Surveillance

The development of robust analytical protocols for the environmental surveillance of this compound requires a holistic approach, integrating optimized sample preparation with advanced chromatographic and detection techniques. The goal is to create methods that are not only sensitive enough to detect environmentally relevant concentrations, which can be in the low ng/L to µg/L range, but also rugged enough to handle diverse and complex sample matrices. researchgate.netindustrialchemicals.gov.au

A robust protocol begins with an efficient extraction and cleanup step, such as SPME or SPE, to isolate this compound from interfering substances. mdpi.comjeaht.org This is followed by a high-resolution separation using capillary GC or HPLC. mdpi.comepa.gov Finally, selective and sensitive detection, preferably with mass spectrometry, ensures accurate quantification and confident identification. nih.gov The use of isotopically labeled internal standards can compensate for matrix effects and variations in extraction recovery, further improving the accuracy and robustness of the method. The entire analytical procedure must be rigorously validated to demonstrate its suitability for routine environmental monitoring.

Applications of 4 Tert Butyl 3 Ethylphenol in Advanced Materials Science and Specialized Chemical Synthesis

Role as a Monomer or Chemical Intermediate in Polymer and Resin Synthesis

Detailed studies outlining the specific use of 4-tert-butyl-3-ethylphenol as a monomer or chemical intermediate in polymer and resin synthesis are not extensively documented. However, the chemistry of its isomers, particularly 4-tert-butylphenol (B1678320) (PTBP), is well-established in this field, suggesting a potential parallel role.

Phenolic compounds are fundamental to the production of various polymers and resins. 4-tert-butylphenol, for instance, is a key component in the manufacturing of phenolic resins, epoxy resins, and polycarbonates. In polycarbonate production, the monofunctional nature of 4-tert-butylphenol allows it to act as a chain terminator or "end-capper." This function is crucial for controlling the molecular weight of the polymer, a critical factor in determining its final properties. The hydroxyl group on the phenol (B47542) ring is the reactive site that allows for its incorporation into the polymer chain.

Similarly, 4-tert-butylphenol can be reacted with formaldehyde (B43269) to produce para-tertiary-butylphenol formaldehyde resin (PTBPF-R), which is used in adhesives, coatings, and printing inks. It can also be converted into a glycidyl (B131873) ether through a reaction with epichlorohydrin, which then serves as a component in epoxy resin formulations.

Given its structural similarities, this compound could potentially be employed in a similar fashion as a molecular weight modifier or as a building block for specialized phenolic and epoxy resins where its specific substitution pattern might impart desired solubility, reactivity, or compatibility characteristics. The isomer 2-tert-butyl-4-ethylphenol (B1222043) is noted as a chemical intermediate for producing 2,2'-Methylenebis(6-t-butyl-4-ethylphenol), highlighting the role of such substituted phenols as precursors to larger, more complex molecules.

Table 1: Properties of Structurally Related Phenolic Compounds

| Property | 4-tert-butylphenol | 2-tert-butyl-4-ethylphenol |

|---|---|---|

| CAS Number | 98-54-4 | 96-70-8 |

| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₈O |

| Molar Mass | 150.22 g/mol | 178.27 g/mol |

| Boiling Point | 236-238 °C | 250 °C |

| Melting Point | 96-101 °C | 23 °C |

| Primary Use in Polymers | Chain terminator, monomer for phenolic and epoxy resins. | Chemical intermediate. |

Data sourced from multiple references.

Derivatization for the Production of Specialty Chemicals and Functional Molecules

The derivatization of phenolic compounds is a cornerstone of specialty chemical synthesis, and while specific pathways for this compound are not widely reported, the reactivity of its core structure suggests significant potential. The hydroxyl group and the aromatic ring are primary sites for chemical modification.

For example, 4-tert-butylphenol is a precursor in the synthesis of calixarenes, which are macrocyclic compounds with a "cup-like" shape used in host-guest chemistry, ion transport, and as catalysts. It is also used as an intermediate in the production of certain perfumery ingredients. The hydrogenation of 4-tert-butylphenol leads to the formation of derivatives used in soaps and detergents.

The isomer 2-tert-butyl-4-ethylphenol serves as a direct chemical intermediate for the synthesis of 2,2'-Methylenebis(6-t-butyl-4-ethylphenol), a more complex molecule likely used as an antioxidant or stabilizer. This type of reaction, where two phenol units are linked, is a common strategy for creating high-performance additives. The presence of both tert-butyl and ethyl groups on the aromatic ring of this compound offers a unique steric and electronic profile that could be exploited to create novel functional molecules with tailored properties for applications in areas such as agrochemicals, pharmaceuticals, or fragrance development.

Exploration as a Constituent in Advanced Antioxidant Formulations for Material Stabilization

Phenolic compounds, particularly those with bulky alkyl groups like a tert-butyl group, are renowned for their antioxidant properties. These "hindered phenols" are a major class of stabilizers used to protect polymeric materials, rubbers, and lubricants from oxidative degradation caused by heat, light, and mechanical stress. The tert-butyl group enhances the stability of the phenoxy radical that forms when the antioxidant neutralizes a free radical, making it a more effective stabilizer.

While direct studies on the antioxidant efficacy of this compound are scarce, the extensive use of its isomers in antioxidant formulations is well-documented. For instance, 2,6-di-tert-butyl-4-ethylphenol (B146436) is a known antioxidant. A large family of tert-butyl phenolic antioxidants (TBP-AOs) is used to stabilize a wide array of consumer products, including plastics, adhesives, and cosmetics. These compounds function as thermal stabilizers by interrupting oxidative chain reactions that lead to material degradation.

Investigation in Material Science for Modifying and Enhancing Performance Properties of Polymers and Other Substances

The incorporation of small molecules into polymer matrices is a common strategy for modifying and enhancing their physical and chemical properties. While there is no specific research detailing the use of this compound for this purpose, the applications of related compounds offer a clear precedent.

4-tert-butylphenol is used as a plasticizer and as a molecular weight modifier in polycarbonates. The introduction of such molecules can alter properties like thermal stability, solubility, and mechanical strength. For example, the bulky tert-butyl groups on poly(4-tert-butylphenol) are known to hinder the close packing of polymer chains, leading to high thermal stability and good solubility in organic solvents.

The presence of both a tert-butyl and an ethyl group in this compound provides a unique structural handle. If incorporated into a polymer backbone or used as an additive, it could influence the polymer's morphology and intermolecular forces. This could potentially be used to fine-tune properties such as the glass transition temperature, impact resistance, or compatibility with other additives. The hydrophobic nature of the alkyl groups would also affect the polymer's interaction with water and other solvents, a critical aspect for applications in coatings, adhesives, and composite materials.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol |

| 2-tert-butyl-4-ethylphenol |

| 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) |

| Formaldehyde |

| para-tertiary-butylphenol formaldehyde resin |

| Epichlorohydrin |

| Calixarenes |

| 2,6-di-tert-butyl-4-ethylphenol |

| 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane |

Future Research Directions and Unanswered Questions for 4 Tert Butyl 3 Ethylphenol

Elucidation of Novel Reaction Pathways and Synthetic Accessibility

The synthesis of highly substituted phenols, such as 4-Tert-butyl-3-ethylphenol, with precise regiochemical control remains a formidable challenge in organic chemistry. oregonstate.edu Traditional methods like Friedel-Crafts alkylation often yield a mixture of isomers and over-alkylated products, complicating the isolation of the desired compound. oregonstate.edu Future research should, therefore, focus on developing novel synthetic strategies that offer high selectivity and yield.

One promising area of investigation is the use of cascade reactions. For instance, the reaction of 1,2-allenic ketones with β-diketones has been shown to produce functionalized phenols under mild conditions. chemistryviews.org Adapting such methodologies for the specific synthesis of this compound could provide a more efficient and controlled route. Another approach involves the use of directing groups in C-H bond functionalization, which can facilitate bond formation at specific positions on the phenol (B47542) ring. oregonstate.edu Research into identifying suitable directing groups and catalysts for the synthesis of asymmetrically substituted phenols is crucial.

Furthermore, cycloaddition cascade reactions, particularly those involving the Diels-Alder reaction, present a powerful tool for constructing the phenolic ring with pre-defined substitution patterns. oregonstate.edu Investigating the feasibility of using tailored dienes and dienophiles to construct the this compound scaffold could lead to a highly convergent and regioselective synthesis.

Table 1: Potential Synthetic Strategies for Substituted Phenols

| Synthetic Strategy | Description | Potential Advantages for this compound |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially to form a complex molecule from a simpler starting material. chemistryviews.org | Mild reaction conditions, high atom economy, and potential for stereocontrol. chemistryviews.org |

| Directed C-H Functionalization | The use of a directing group to guide a catalyst to a specific C-H bond for functionalization. oregonstate.edu | High regioselectivity, enabling the introduction of substituents at specific positions. oregonstate.edu |

| Cycloaddition Cascades | A sequence of reactions involving cycloaddition steps to build the core ring structure. oregonstate.edu | High control over the final substitution pattern of the phenolic ring. oregonstate.edu |

| Ipso-hydroxylation | The replacement of a boron-containing functional group with a hydroxyl group on an aromatic ring. rsc.org | Utilizes readily available and low-toxicity arylboronic acids. rsc.org |

Development of Greener Synthetic Approaches for Substituted Phenols

The chemical industry is increasingly moving towards more sustainable and environmentally friendly processes. The synthesis of substituted phenols is no exception, and future research must prioritize the development of "green" synthetic methods. This involves the use of renewable starting materials, less hazardous reagents, and more energy-efficient reaction conditions. rsc.orgnih.gov

A significant advancement in this area is the use of bio-based feedstocks, such as lignin, as a source for phenolic compounds. acs.org Developing methods to selectively functionalize lignin-derived phenols to produce this compound would represent a major step towards a more sustainable chemical economy.

Another key aspect of green chemistry is the use of milder and more efficient catalytic systems. The ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as an oxidant in ethanol (B145695) is a prime example of a green protocol for phenol synthesis. rsc.orgnih.gov This method offers a rapid and scalable synthesis at room temperature, avoiding the need for harsh reagents and complex purification procedures. rsc.orgnih.gov Exploring the application of this and similar green methodologies to the synthesis of this compound is a critical research direction.

The development of one-pot synthesis sequences, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing waste and energy consumption. rsc.org A one-pot ipso-hydroxylation/bromination/Suzuki-Miyaura coupling sequence has been successfully developed for the synthesis of highly substituted phenols, and similar strategies could be envisioned for this compound. rsc.org

Advanced In Silico Modeling for Predictive Environmental Behavior

Understanding the environmental fate and transport of chemical compounds is essential for assessing their potential impact. For this compound, where experimental data is scarce, advanced in silico modeling presents a powerful tool for predicting its environmental behavior.

Standard multimedia partitioning models, such as fugacity models, can be employed to estimate the distribution of this compound in different environmental compartments like air, water, and soil. industrialchemicals.gov.au For instance, similar compounds like 4-tert-butylphenol (B1678320) are predicted to primarily partition to the soil. industrialchemicals.gov.au Future research should focus on refining these models with more accurate physicochemical data for this compound to improve the reliability of these predictions.

Furthermore, computational models can be used to predict the degradation pathways of this compound. This includes predicting its atmospheric degradation through reactions with hydroxyl radicals and its potential for biodegradation in aquatic and soil environments. industrialchemicals.gov.au While 4-tert-butylphenol is known to be biodegradable, the specific degradation pathways and the influence of the additional ethyl group in this compound are unknown. industrialchemicals.gov.aunih.gov In silico tools can help identify potential metabolites and assess their persistence and toxicity.

Predicting the bioaccumulation potential is another critical area for in silico modeling. The octanol-water partition coefficient (log Kow) is a key parameter used to estimate bioaccumulation in aquatic organisms. industrialchemicals.gov.auservice.gov.uk Computational methods can provide reliable estimates of log Kow for this compound, helping to assess its potential to accumulate in the food chain.

Exploration of Emerging Analytical Technologies for Ultrasensitive Detection

The ability to detect and quantify trace levels of substituted phenols in complex environmental matrices is crucial for monitoring their presence and understanding their environmental impact. While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) are widely used, there is a continuous need for more sensitive, selective, and rapid detection methods. researchgate.net

Future research should explore the development of emerging analytical technologies for the ultrasensitive detection of this compound. Electrochemical sensors, for example, offer a promising alternative to traditional methods. nih.gov These sensors can be modified with nanomaterials, such as graphene or carbon nanotubes, to enhance their sensitivity and selectivity for phenolic compounds. nih.gov The development of a sensor specifically tailored for this compound could enable real-time monitoring in various environmental samples.

Another exciting avenue is the use of biosensors, which utilize biological recognition elements for detection. nih.gov These can offer high specificity and sensitivity. Luminescence-based methods also show great promise. For instance, a method based on a spin-labeled terbium complex has been developed for the ultrasensitive detection of various phenolic compounds, with detection limits in the nanomolar range. nih.gov Adapting such a system for the specific detection of this compound could provide a powerful analytical tool.

Table 2: Comparison of Analytical Technologies for Phenol Detection

| Technology | Principle | Potential Advantages for this compound Detection |

| Electrochemical Sensors | Measurement of the current or potential change resulting from the electrochemical oxidation or reduction of the analyte. nih.gov | High sensitivity, portability for in-field measurements, and relatively low cost. nih.gov |

| Biosensors | Utilization of a biological component (e.g., enzyme, antibody) for specific recognition of the analyte. nih.gov | High specificity and sensitivity, potential for continuous monitoring. nih.gov |

| Luminescence-Based Methods | Detection of light emitted from a chemical reaction involving the analyte. nih.gov | Extremely low detection limits, high sensitivity. nih.gov |

Interdisciplinary Research Integrating Synthesis, Computation, and Environmental Science

Addressing the multifaceted challenges associated with this compound requires a departure from siloed research approaches. The most comprehensive understanding will emerge from interdisciplinary research that integrates synthetic chemistry, computational modeling, and environmental science. researchgate.net

A synergistic approach would involve a feedback loop where novel, greener synthetic pathways for this compound are developed in the lab. The physicochemical properties and potential degradation products of the synthesized compound can then be characterized. This experimental data would be used to develop and validate more accurate in silico models for predicting its environmental fate and potential toxicity.

In turn, the predictions from these computational models can guide further experimental work. For example, if a particular degradation product is predicted to be persistent or toxic, analytical methods can be specifically developed to detect this metabolite in environmental samples. This integrated approach ensures that research efforts are targeted and efficient.

Furthermore, collaboration between synthetic chemists, computational scientists, and environmental scientists can facilitate a more holistic risk assessment. By combining knowledge of how the compound is made, how it behaves in the environment, and how to detect it, a more complete picture of its potential impact can be formed. This interdisciplinary framework is essential for the responsible development and management of new chemical entities like this compound.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 4-Tert-butyl-3-ethylphenol?

To ensure accurate characterization, use a combination of:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (retention time alignment with reference standards).

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and alkyl group branching.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to validate phenolic -OH and alkyl C-H stretches.

Reference: Thermodynamic stability data from alkylphenol equilibria studies can guide interpretation of structural isomers . NIST-provided spectral libraries are critical for cross-validation .

Q. How should researchers design initial toxicological screening for this compound?

Follow OECD guidelines for in vitro assays :

- Cytotoxicity : Use mammalian cell lines (e.g., HepG2) with MTT assays to determine IC₅₀ values.

- Genotoxicity : Conduct bacterial reverse mutation (Ames test) and mammalian chromosome aberration assays per OECD 471 and 473 .

- Endocrine disruption : Screen using estrogen receptor (ER)- and androgen receptor (AR)-dependent reporter gene assays (e.g., YES/YAS systems) at concentrations ≤ 100 µM .

Q. What synthetic routes are optimal for laboratory-scale synthesis of this compound?

Key steps include:

- Friedel-Crafts alkylation of phenol with tert-butyl chloride/ethyl bromide in the presence of AlCl₃ or H₂SO₄.

- Selective alkylation control : Thermodynamic studies suggest tert-butyl groups preferentially occupy the para position, while ethyl groups favor ortho positions under acidic conditions. Optimize reaction temperature (60–80°C) and catalyst stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How can contradictions in reported estrogenic and antiandrogenic activities of this compound be resolved?

Discrepancies may arise from:

- Cell line specificity : Compare results across ERα/ERβ-transfected cells (e.g., MCF-7 vs. MDA-MB-231) .

- Metabolic activation : Include liver S9 fractions to assess bioactivation.

- Concentration gradients : Test sub-cytotoxic ranges (0.1–10 µM) to avoid non-specific effects.

Recommendation: Perform dose-response curves with positive controls (e.g., 17β-estradiol for ER, flutamide for AR antagonism) .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Use quantitative structure-activity relationship (QSAR) models:

Q. How can researchers address conflicting genotoxicity data in mammalian vs. bacterial systems?

- Mechanistic analysis : Perform comet assays (OECD 489) to detect DNA strand breaks in human lymphocytes.

- Metabolic differences : Test with/without metabolic activation (e.g., rat liver S9 mix) to identify pro-mutagenic intermediates.

- Threshold determination : Use benchmark dose (BMD) modeling to distinguish adaptive vs. adverse responses .

Methodological Tables

Q. Table 1. Key Parameters for OECD-Based Genotoxicity Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.